molecular formula C9H6BrN B050189 4-Bromoquinoline CAS No. 3964-04-3

4-Bromoquinoline

Cat. No.: B050189
CAS No.: 3964-04-3
M. Wt: 208.05 g/mol
InChI Key: SUXIPCHEUMEUSV-UHFFFAOYSA-N
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Description

4-Bromoquinoline is an organic compound with the molecular formula C9H6BrN. It is a derivative of quinoline, where a bromine atom is substituted at the fourth position of the quinoline ring. This compound is of significant interest due to its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoquinoline can be synthesized through several methods. One common approach involves the bromination of quinoline. For instance, quinoline can be treated with bromine in the presence of a catalyst such as iron(III) bromide to yield this compound. Another method involves the use of ortho-propynol phenyl azides, which undergo a cascade cyclization reaction promoted by trimethylsilyl bromide (TMSBr) to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale bromination reactions using quinoline as the starting material. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles. For example, it can react with organolithium or Grignard reagents to form substituted quinoline derivatives.

    Oxidation Reactions: this compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form 4-aminoquinoline under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium compounds, Grignard reagents, and palladium catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed:

  • Substituted quinoline derivatives
  • Quinoline N-oxide derivatives
  • 4-Aminoquinoline

Scientific Research Applications

4-Bromoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: It is used in the study of biological systems and as a probe in biochemical assays.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of antimalarial and anticancer drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Chloroquinoline
  • 4-Iodoquinoline
  • 4-Fluoroquinoline
  • 4-Bromoisoquinoline

Properties

IUPAC Name

4-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXIPCHEUMEUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471338
Record name 4-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3964-04-3
Record name 4-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 4-Bromoquinoline?

A: this compound acts as a versatile precursor for synthesizing more complex molecules. One key application is its use in palladium-catalyzed arylation reactions. This allows for the introduction of various aryl groups at the 4-position of the quinoline ring, leading to the synthesis of 4-arylquinoline-3-carboxylates . These derivatives are structurally similar to compounds like PK 11195, a ligand for the peripheral-type benzodiazepine receptor (PBR) involved in apoptosis.

Q2: How does the position of the bromine atom in bromoquinolines influence their reactivity with potassium amide?

A: Research indicates a significant difference in the reactivity of 2-, 3-, and 4-bromoquinolines with potassium amide in liquid ammonia . Both 3- and this compound react to form a mixture of 3- and 4-aminoquinoline, suggesting the formation of a 3,4-quinolyne intermediate. In contrast, 2-bromoquinoline undergoes a ring transformation, yielding 2-aminoquinoline and 2-methylquinazoline. These findings highlight the crucial role of bromine position in dictating the reaction pathway and product formation.

Q3: Can this compound be utilized in the synthesis of heterocyclic compounds beyond quinolines?

A: Yes, this compound serves as a valuable building block for synthesizing diverse heterocyclic structures. One example is its application in the Catellani reaction, where it reacts with N-substituted o-bromobenzamides to form benzo[1,6]naphthyridinones . This reaction, typically employing aryl iodides, showcases enhanced scope with aryl bromides like this compound under optimized conditions.

Q4: Is this compound a suitable starting material for introducing diverse substituents at the 4-position of the quinoline scaffold?

A: Absolutely. A study demonstrated the synthesis of various 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines starting from 4-chloro- or this compound intermediates . This method allowed the introduction of a wide range of substituents, including alkyl, alkoxy, halo, cyano, thioalkyl, acetamido, carboxamido, and hydroxy groups, demonstrating the versatility of 4-haloquinolines as precursors for diversely substituted quinoline derivatives.

Q5: What is the role of DMF in bromination reactions involving this compound?

A: Research indicates that Phosphorus tribromide (PBr3) in combination with dimethylformamide (DMF) serves as an effective brominating reagent for synthesizing 2- and 4-bromoquinolines from corresponding methoxyquinolines . This reagent combination operates under mild conditions and demonstrates utility in brominating complex molecules, making it a valuable tool in organic synthesis.

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